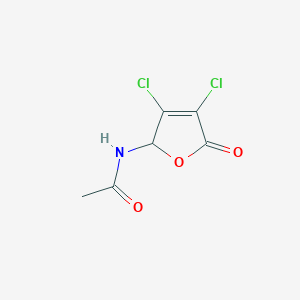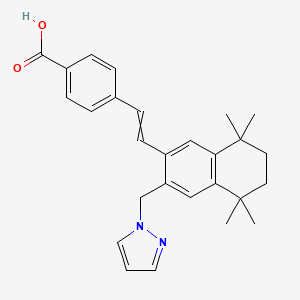![molecular formula C18H28I2O4 B12459190 2,5-Bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane](/img/structure/B12459190.png)
2,5-Bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane is a complex organic compound characterized by its unique structure, which includes two peroxy groups and multiple iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane typically involves multiple steps, starting from simpler precursors. One common route involves the iodination of 2-methylbut-3-yn-2-ol to form 4-iodo-2-methylbut-3-yn-2-ol . This intermediate is then subjected to peroxidation reactions under controlled conditions to introduce the peroxy groups .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane can undergo various chemical reactions, including:
Oxidation: The peroxy groups can participate in oxidation reactions, potentially forming new oxygen-containing products.
Substitution: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction: The compound can be reduced to remove the peroxy groups, yielding different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or organic peroxides can be used.
Substitution: Nucleophiles like thiols or amines can replace the iodine atoms under appropriate conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated compounds, while substitution reactions can produce a wide range of derivatives depending on the nucleophile employed.
Scientific Research Applications
2,5-Bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialized materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which 2,5-Bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane exerts its effects involves its reactive peroxy groups and iodine atoms. These functional groups can interact with various molecular targets, leading to the formation of new bonds and the modification of existing structures. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems.
Comparison with Similar Compounds
Similar Compounds
4-iodo-2-methylbut-3-yn-2-ol: A precursor in the synthesis of the target compound.
2-(4-iodo-2-methylbut-3-yn-2-yl)oxyethanol: Another iodine-containing compound with similar reactivity.
(2-Methylbut-3-yn-2-yl)benzene: A structurally related compound used in various chemical applications.
Uniqueness
2,5-Bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane is unique due to its dual peroxy groups and multiple iodine atoms, which confer distinct reactivity and potential applications compared to its analogs. This makes it a valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C18H28I2O4 |
|---|---|
Molecular Weight |
562.2 g/mol |
IUPAC Name |
2,5-bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane |
InChI |
InChI=1S/C18H28I2O4/c1-15(2,21-23-17(5,6)11-13-19)9-10-16(3,4)22-24-18(7,8)12-14-20/h9-10H2,1-8H3 |
InChI Key |
BUAWPKKRYCLQRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(C)(C)OOC(C)(C)C#CI)OOC(C)(C)C#CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Nitrophenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12459110.png)
![5-(3,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B12459118.png)

![N-(2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-yl)aniline](/img/structure/B12459140.png)
![6-Amino-4-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12459143.png)
![2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12459155.png)
![Ethyl 2-{[(3,4-dichlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12459165.png)
![5-[(E)-(3-chloro-4-methylphenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B12459167.png)
![2-(4-heptylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]valinate](/img/structure/B12459168.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide](/img/structure/B12459174.png)



![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B12459199.png)
